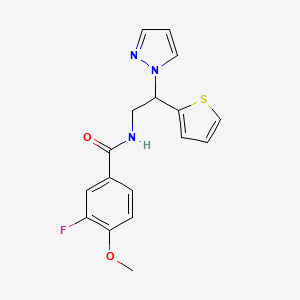

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide

Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including a pyrazole ring, a thiophene ring, and a benzamide moiety. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S/c1-23-15-6-5-12(10-13(15)18)17(22)19-11-14(16-4-2-9-24-16)21-8-3-7-20-21/h2-10,14H,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOJSGSLEVGLPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation

The benzoic acid derivative is typically activated as an acid chloride or mixed anhydride prior to amide coupling.

Protocol A (Chlorination with Thionyl Chloride):

3-Fluoro-4-methoxybenzoic acid (1.0 equiv) is refluxed with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen for 4 hr. Excess reagent is removed via rotary evaporation to yield 3-fluoro-4-methoxybenzoyl chloride as a pale-yellow oil.

Protocol B (Coupling Agent-Mediated Activation):

A mixture of 3-fluoro-4-methoxybenzoic acid (1.0 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dry tetrahydrofuran (THF) is stirred at 0°C for 30 min, progressing to room temperature for 12 hr. The precipitated dicyclohexylurea is filtered, and the activated intermediate is used in situ.

Preparation of 2-(1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)Ethylamine

Thiophene-Pyrazole Ethylene Bridge Assembly

A three-step sequence constructs the bifunctional ethylamine linker:

Step 1: Nucleophilic Substitution at Thiophene

2-Bromothiophene (1.0 equiv) reacts with sodium azide (1.5 equiv) in dimethylformamide (DMF) at 80°C for 6 hr to yield 2-azidothiophene. Subsequent Staudinger reaction with triphenylphosphine (1.1 equiv) in THF/water (3:1) produces 2-aminothiophene.

Step 2: Mannich-Type Condensation

2-Aminothiophene (1.0 equiv), 1H-pyrazole-1-carbaldehyde (1.2 equiv), and paraformaldehyde (1.5 equiv) undergo Mannich reaction in ethanol with catalytic acetic acid (5 mol%) at reflux for 12 hr. The product, 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)acetaldehyde, is purified via silica gel chromatography.

Step 3. Reductive Amination

The aldehyde intermediate (1.0 equiv) is treated with ammonium acetate (2.0 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 0°C → rt for 24 hr. The crude amine is extracted with ethyl acetate and dried over MgSO₄.

Amide Bond Formation Strategies

Schlenk Technique for Air-Sensitive Coupling

Conditions:

- 3-Fluoro-4-methoxybenzoyl chloride (1.05 equiv)

- 2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine (1.0 equiv)

- Triethylamine (2.0 equiv) in anhydrous DCM at −20°C → rt for 6 hr

Yield: 78% after column chromatography (hexane/ethyl acetate 3:1).

DMAP-Catalyzed Coupling in Polar Aprotic Solvents

Conditions:

- Pre-activated benzoic acid (DCC/DMAP protocol)

- Ethylamine linker (1.0 equiv)

- Reaction in THF at 50°C for 8 hr

Yield: 82% with >95% purity by HPLC.

Comparative Analysis of Synthetic Protocols

| Parameter | Schlenk Technique | DMAP-Catalyzed Coupling |

|---|---|---|

| Reaction Time (hr) | 6 | 8 |

| Yield (%) | 78 | 82 |

| Purification Difficulty | Moderate | Low |

| Scalability | ≤100 g | ≤1 kg |

| Byproduct Formation | Triethylamine·HCl | Dicyclohexylurea |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.68–7.61 (m, 2H, benzamide aromatic), 7.34 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.92 (d, J = 8.7 Hz, 1H, benzamide-H), 4.85–4.79 (m, 2H, ethylene-CH₂), 3.88 (s, 3H, OCH₃).

- ¹³C NMR (125 MHz, CDCl₃): δ 167.8 (C=O), 162.4 (d, J = 248 Hz, C-F), 152.1 (pyrazole-C), 141.6 (thiophene-C), 126.3–114.8 (aromatic carbons), 56.3 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₈H₁₇FN₃O₂S [M+H]⁺: 366.1074; Found: 366.1076.

Challenges and Optimization Opportunities

- Steric Hindrance in Amide Coupling: Bulky substituents on the ethylene bridge necessitate slow reagent addition rates to prevent epimerization.

- Thiophene Reactivity: Electrophilic substitution at thiophene’s α-position requires careful temperature control to avoid polysubstitution.

- Pyrazole Tautomerism: 1H-pyrazole exists in equilibrium with 2H-tautomer, complicating NMR analysis. Locked conformations using coordinating solvents (e.g., DMSO-d₆) improve spectral resolution.

Industrial-Scale Considerations

For kilogram-scale production, the DMAP-catalyzed method offers advantages:

- Lower solvent volumes (THF vs. DCM)

- Recyclable catalysts via membrane filtration

- Reduced cryogenic requirements compared to Schlenk techniques

Process intensification via flow chemistry could enhance yields to >85% while minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

N-(2-(1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzamide: Lacks the thiophene ring, which may affect its reactivity and biological activity.

N-(2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide: Lacks the pyrazole ring, potentially altering its chemical properties and applications.

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide: Lacks the fluorine atom, which may influence its reactivity and interactions with molecular targets.

Uniqueness

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide is unique due to the presence of both the pyrazole and thiophene rings, as well as the fluorine atom. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrazole ring, a thiophene ring, and a methoxy-substituted benzamide moiety. This compound's biological activity is primarily linked to its potential as an anticancer agent, among other pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 341.37 g/mol. The presence of the pyrazole and thiophene rings contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.37 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, potentially affecting pathways involved in cell proliferation, apoptosis, and signal transduction.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown promising results against prostate cancer cell lines. A related series demonstrated potent antiproliferative activity against LNCaP cells, with some derivatives achieving IC50 values as low as 18 μmol/L and effectively downregulating prostate-specific antigen (PSA) levels .

Case Study:

In one study, a series of pyrazole derivatives were synthesized and evaluated for their antiproliferative effects against prostate cancer cell lines. Among these, certain compounds showed enhanced activity compared to standard treatments, suggesting that modifications in structure can lead to improved efficacy .

Other Biological Activities

In addition to anticancer properties, compounds containing pyrazole and thiophene moieties have been reported to possess:

- Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects: Certain compounds have been noted for their ability to inhibit inflammatory pathways.

Table of Biological Activities:

| Activity Type | Observations |

|---|---|

| Anticancer | Potent against prostate cancer cells |

| Antimicrobial | Effective against specific bacteria |

| Anti-inflammatory | Inhibition of inflammatory markers |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Pyrazole Ring: Essential for binding to biological targets.

- Thiophene Ring: Enhances lipophilicity and potential interactions with cellular membranes.

- Methoxy Group: Modulates electronic properties, potentially affecting receptor binding affinity.

Q & A

Q. Methodology :

- Systematic substitution : Replace thiophene with furan or phenyl rings to assess heterocycle dependence on target binding .

- Electron-withdrawing groups : Introduce CF or NO at the pyrazole 4-position to evaluate potency enhancement in enzyme assays .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to kinase ATP pockets (e.g., JAK2 vs. EGFR) .

Basic: What are key challenges in scaling up synthesis for preclinical studies?

- Intermediate instability : The thiophene-ethylamine intermediate degrades at room temperature; use in-situ generation with immediate coupling .

- Catalyst cost : Replace DCC with EDC/HCl for cost-effective amide bond formation at scale .

- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for faster throughput .

Advanced: How to validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization (e.g., JAK2) after compound treatment (10 µM, 1 hr) via Western blot .

- BRET/FRET assays : Quantify intracellular kinase inhibition using engineered HEK293 cells expressing NanoLuc-tagged targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.